BenchChemオンラインストアへようこそ!

7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Hammett constant electronic effects SAR

7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-47-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a 7-amino group, a 6-(4-chlorophenyl) substituent, and a 3-carbonitrile group. This specific substitution pattern places it within a class of compounds recognized as privileged scaffolds for kinase inhibitor development and antitumor research.

Molecular Formula C13H8ClN5
Molecular Weight 269.69 g/mol
CAS No. 338394-47-1
Cat. No. B3035615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS338394-47-1
Molecular FormulaC13H8ClN5
Molecular Weight269.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C(=C(C=N3)C#N)N=C2)N)Cl
InChIInChI=1S/C13H8ClN5/c14-10-3-1-8(2-4-10)11-7-17-13-9(5-15)6-18-19(13)12(11)16/h1-4,6-7H,16H2
InChIKeyVTMCCXXROGZXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-47-1): Structural and Procurement Baseline


7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-47-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a 7-amino group, a 6-(4-chlorophenyl) substituent, and a 3-carbonitrile group . This specific substitution pattern places it within a class of compounds recognized as privileged scaffolds for kinase inhibitor development and antitumor research [1][2]. The compound is commercially available from multiple vendors with purity grades ranging from 90% to ≥98%, and is classified as a hazardous substance requiring appropriate handling precautions .

Why 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


Close structural analogs—including the 6-(4-fluorophenyl) derivative (CAS 338394-46-0) and the 6-phenyl derivative (CAS 320417-39-8)—differ in critical physicochemical parameters that directly affect molecular recognition, electronic distribution, and biological target engagement . The 4-chloro substituent confers a distinct combination of Hammett σp value (+0.23), lipophilicity (experimental LogP = 2.02), and steric bulk that is not replicated by fluoro (σp = +0.06), unsubstituted hydrogen (σp = 0.00), or other halogen analogs [1]. Patent literature explicitly defines the 7-amino-6-aryl-pyrazolo[1,5-a]pyrimidine subclass as a distinct chemical matter category for both kinase inhibition and agrochemical fungicide applications, where substitution at the 6-aryl position is a critical determinant of activity and selectivity [2][3]. Consequently, generic substitution risks loss of potency, altered selectivity profiles, and patent freedom-to-operate complications.

Quantitative Differentiation Evidence for 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Closest Analogs


Electronic Differentiation: Hammett σp Constant of 4-Chlorophenyl vs. 4-Fluorophenyl and Unsubstituted Phenyl at Position 6

The 4-chlorophenyl substituent at position 6 of 7-amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile carries a Hammett σp constant of +0.23, indicating moderate electron-withdrawing character [1]. In contrast, the 4-fluorophenyl analog (CAS 338394-46-0) has σp = +0.06 (weak electron-withdrawing), and the unsubstituted 6-phenyl analog (CAS 320417-39-8) has σp = 0.00 [1]. This difference in electronic character alters the electron density distribution across the pyrazolo[1,5-a]pyrimidine core, which directly influences hydrogen-bonding capacity of the 7-amino group and the π-stacking interactions of the heterocyclic scaffold with biological targets [2].

Hammett constant electronic effects SAR substituent effects medicinal chemistry

Lipophilicity Differentiation: Experimental LogP of 4-Chlorophenyl Derivative vs. Calculated Values for Structural Analogs

The target compound has an experimentally determined LogP of 2.02 . In comparison, the 4-fluorophenyl analog (MW 253.23 vs. 269.69) and the unsubstituted phenyl analog (MW 235.24) are expected to have lower LogP values due to the reduced lipophilicity contribution of fluorine (π = +0.14) and hydrogen (π = 0.00) versus chlorine (π = +0.71) [1]. The higher lipophilicity of the 4-chlorophenyl derivative may enhance membrane permeability but also requires careful monitoring of solubility and metabolic stability in biological assays [2].

LogP lipophilicity physicochemical properties drug-likeness ADME

Class-Level Antitumor Potency: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Scaffold with 7-Amino Substitution Demonstrates Sub-Micromolar IC50 in HCT116 Colon Carcinoma

In a systematic study of pyrazolo[1,5-a]pyrimidine-3-carbonitriles bearing 7-amino and 7-substituted amino groups, the most active compound (14a) achieved an IC50 of 0.0020 μM against the HCT116 human colon tumor cell line [1]. While this specific value belongs to a structurally related analog within the same compound class, it demonstrates the intrinsic capability of the 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold—the exact core embodied by the target compound—to achieve potent antitumor activity. The 6-aryl substitution (including 4-chlorophenyl) is a key diversification point for further potency and selectivity optimization [1][2].

antitumor HCT116 colon cancer IC50 pyrazolo[1,5-a]pyrimidine

Patent-Backed Agrochemical Differentiation: 7-Amino-6-aryl-pyrazolo[1,5-a]pyrimidine Scaffold Explicitly Claimed for Fungicidal Applications

German patent DE10223917A1 explicitly claims 7-amino-6-aryl-pyrazolo-(1,5-a)-pyrimidine derivatives, including compounds wherein the 6-aryl group is optionally substituted phenyl and the 2-position may carry a cyano (CN) group, as pesticides with particular utility as fungicides for plant and material protection [1]. The target compound, bearing a 6-(4-chlorophenyl) substituent and a 3-carbonitrile group, falls within the general Formula (I) of this patent and represents a specific embodiment of the claimed agrochemical scaffold. This patent protection provides a distinct intellectual property landscape compared to 7-aminopyrazolo[1,5-a]pyrimidine derivatives lacking the 6-aryl substitution, which are predominantly claimed in kinase inhibitor patent families (e.g., US7205308, US2007/0083044) [2].

agrochemical fungicide patent pesticide crop protection

Commercial Availability and Purity Grade Differentiation: ≥98% (NLT) Purity Grade Available vs. 90–95% Standard Grades for Structural Analogs

The target compound is commercially available at ≥98% purity (NLT 98%) from MolCore under ISO-certified quality systems . In comparison, the 4-fluorophenyl analog (CAS 338394-46-0) is available at 98% from Leyan and ≥98% from MolCore, while the unsubstituted phenyl analog (CAS 320417-39-8) is listed at 95% minimum purity from AKSci . The target compound is also available at 90% purity (Fluorochem, Leyan) and ≥95% (CymitQuimica), providing procurement flexibility . Pricing data indicates approximately $943 for 1g at 90% purity (Moldb) .

purity procurement quality grade vendor comparison research chemical

Hydrogen Bond Donor/Acceptor Profile Differentiation: Single HBD and Four HBA Define a Distinct Pharmacophoric Signature

The target compound presents a hydrogen bond donor (HBD) count of 1 (from the 7-amino group) and a hydrogen bond acceptor (HBA) count of 4 (from the pyrimidine nitrogens, amino nitrogen, and carbonitrile group) . In contrast, analogs lacking the 7-amino group—such as 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS not specified, MW 254.67, formula C13H7ClN4)—have HBD = 0 and HBA = 4, eliminating a key hydrogen bond donor interaction site [1]. Analogs without the 3-carbonitrile group lose one HBA. This specific HBD/HBA signature (1/4) is critical for kinase ATP-binding site interactions where the 7-amino group typically donates a hydrogen bond to the hinge region and the carbonitrile may engage in polar contacts [2].

hydrogen bonding pharmacophore drug design molecular recognition physicochemical profile

Optimal Research and Industrial Application Scenarios for 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 338394-47-1)


Kinase Inhibitor Lead Optimization: CDK2 and TRKA Dual Inhibition SAR Programs

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold with 7-amino substitution is a validated privileged structure for cyclin-dependent kinase (CDK) and tropomyosin receptor kinase (TRK) inhibition [1]. The target compound, with its 6-(4-chlorophenyl) substituent, serves as a key intermediate for systematic SAR exploration at the 6-position. The moderate electron-withdrawing character (σp = +0.23) and enhanced lipophilicity (LogP = 2.02) of the 4-chlorophenyl group provide a distinct physicochemical profile compared to 4-fluorophenyl or unsubstituted phenyl analogs , enabling researchers to probe hydrophobic pocket interactions in the kinase ATP-binding site while maintaining the critical 7-amino hinge-binding hydrogen bond donor [2].

Agrochemical Fungicide Discovery: 6-Aryl-pyrazolo[1,5-a]pyrimidine Building Block

Patent DE10223917A1 establishes the 7-amino-6-aryl-pyrazolo[1,5-a]pyrimidine scaffold as a valid chemotype for fungicidal, insecticidal, and acaricidal applications [3]. The target compound, bearing the 6-(4-chlorophenyl) and 3-carbonitrile substituents, is a direct structural embodiment of the claimed Markush formula. Procurement of this specific building block enables agrochemical discovery teams to explore the structure-activity relationships of halogen-substituted 6-aryl derivatives for crop protection applications, a research domain distinct from the kinase inhibitor focus of non-6-aryl pyrazolo[1,5-a]pyrimidine analogs [1].

Antitumor Drug Discovery: Colon Carcinoma (HCT116) Lead Generation

The class-level antitumor activity of 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitriles has been demonstrated in HCT116 colon carcinoma cells, with the most potent analog achieving an IC50 of 0.0020 μM [4]. The target compound, as a 6-(4-chlorophenyl)-substituted member of this compound class, is positioned for use as a diversification starting material in medicinal chemistry campaigns targeting colorectal cancer. Its commercial availability at ≥98% purity (MolCore) supports reproducible biological assays, while the 90% purity grade (Fluorochem, Leyan) offers a cost-effective option for initial screening .

Pharmacophore Model Validation: Hydrogen Bond Donor/Acceptor Signature Studies

With a precisely defined HBD/HBA profile of 1/4, the target compound serves as an ideal probe molecule for validating pharmacophore models that require a single hydrogen bond donor combined with multiple acceptor sites . The 4-chlorophenyl substituent provides a well-characterized hydrophobic/steric feature without introducing additional hydrogen bonding capacity, making this compound suitable for computational docking studies, 3D-QSAR model building, and experimental validation of ligand-receptor interaction hypotheses in kinase and non-kinase target systems.

Quote Request

Request a Quote for 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.